molecular formula C22H26Cl2OSi B12290827 (4S)-(34Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol

(4S)-(34Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol

Cat. No.: B12290827
M. Wt: 405.4 g/mol
InChI Key: NDIGFFDTUZWVGW-UHFFFAOYSA-N
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Description

(4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structural features, including a dichlorophenyl group and a triethylsilyl-protected naphthol moiety. Its synthesis and applications have been explored in various research studies, making it a valuable compound in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 3,4-dichlorophenyl intermediate through chlorination reactions.

    Naphthol Derivatization: The naphthol moiety is then introduced through a series of coupling reactions, often involving catalysts and specific reaction conditions to ensure regioselectivity.

    Triethylsilyl Protection: The final step involves the protection of the hydroxyl group on the naphthol with a triethylsilyl group, typically using triethylsilyl chloride in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed for substitution reactions.

Major Products

Scientific Research Applications

(4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The compound’s structural features allow it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-naphthol: Lacks the triethylsilyl protection, leading to different reactivity and applications.

    (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-trimethylsilyl-1-naphthol: Similar structure but with a trimethylsilyl group, affecting its chemical properties and reactivity.

Uniqueness

The presence of the triethylsilyl group in (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol provides unique steric and electronic effects, enhancing its stability and selectivity in various reactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C22H26Cl2OSi

Molecular Weight

405.4 g/mol

IUPAC Name

[4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-yl]oxy-triethylsilane

InChI

InChI=1S/C22H26Cl2OSi/c1-4-26(5-2,6-3)25-22-14-12-17(18-9-7-8-10-19(18)22)16-11-13-20(23)21(24)15-16/h7-11,13-15,17H,4-6,12H2,1-3H3

InChI Key

NDIGFFDTUZWVGW-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC1=CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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